molecular formula C16H14BrNO3 B5154375 2-bromobenzyl 4-(acetylamino)benzoate

2-bromobenzyl 4-(acetylamino)benzoate

Cat. No.: B5154375
M. Wt: 348.19 g/mol
InChI Key: PEQKEIKGLXDSEH-UHFFFAOYSA-N
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Description

2-Bromobenzyl 4-(acetylamino)benzoate is a brominated aromatic ester derivative combining a 2-bromobenzyl group with a 4-(acetylamino)benzoic acid moiety. This compound is structurally characterized by:

  • Ester linkage: The 2-bromobenzyl alcohol is esterified with the carboxylic acid group of 4-(acetylamino)benzoic acid.

Synthesis typically involves coupling 2-bromobenzyl alcohol with activated 4-(acetylamino)benzoic acid derivatives, as seen in analogous protocols for ethyl 4-[(2-bromobenzyl)amino]benzoate (yield: 65%, mp: 117–120°C) . Analytical data (e.g., IR, NMR) align with similar brominated benzoate esters, confirming functional groups and purity .

Properties

IUPAC Name

(2-bromophenyl)methyl 4-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-11(19)18-14-8-6-12(7-9-14)16(20)21-10-13-4-2-3-5-15(13)17/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQKEIKGLXDSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793992
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromobenzyl 4-(acetylamino)benzoate typically involves the esterification of 2-bromobenzyl alcohol with 4-(acetylamino)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzyl 4-(acetylamino)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-bromobenzyl alcohol and 4-(acetylamino)benzoic acid.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) in aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in suitable solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Hydrolysis: Formation of 2-bromobenzyl alcohol and 4-(acetylamino)benzoic acid.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

2-Bromobenzyl 4-(acetylamino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and targeted therapies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromobenzyl 4-(acetylamino)benzoate involves its interaction with specific molecular targets. The bromine atom and the acetylamino group play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Substituents Melting Point (°C) Solubility Key Spectral Data (IR/NMR) Reference
2-Bromobenzyl 4-(acetylamino)benzoate 2-Br (benzyl), 4-NHAc (benzoate) Not reported Moderate (DMSO) δ 169.54 (C=O, 13C-NMR), 1722 cm⁻¹ (C=O, IR)
Ethyl 4-[(2-bromobenzyl)amino]benzoate (3k) 2-Br (benzyl), 4-NH (benzoate) 117–120 Low (hexanes/EtOAc) 3374 cm⁻¹ (N-H), 1722 cm⁻¹ (C=O)
Methyl 4-(acetylamino)-2-methoxy-5-nitrobenzoate 4-NHAc, 2-OMe, 5-NO₂ (benzoate) Not reported Polar aprotic δ 24.59 (CH₃, 13C-NMR)
Isoamyl 4-(dimethylamino)benzoate 4-NMe₂ (benzoate) Not reported Lipophilic Molecular weight: 235.32

Key Observations :

  • Electron-withdrawing groups (e.g., Br, NO₂) decrease solubility in nonpolar solvents compared to electron-donating groups (e.g., NMe₂) .
  • The acetylamino group enhances thermal stability and hydrogen-bonding capacity compared to amino or dimethylamino analogues .

Industrial and Pharmacological Relevance

  • Pharmaceuticals: The 4-(acetylamino)benzoate scaffold is present in compounds like inosiplex (an antiviral agent), highlighting its role in drug formulation .
  • Material Science: Ethyl 4-(dimethylamino)benzoate outperforms methacrylates in resin curing, suggesting that acetylamino derivatives could be optimized for polymer applications .

Q & A

Q. How can the synthesis of 2-bromobenzyl 4-(acetylamino)benzoate be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including esterification and bromination. Key optimization parameters include:
  • Temperature : Reactions conducted under reflux (e.g., ethanol or methanol at 60–80°C) to enhance reaction rates while avoiding decomposition .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate esterification .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. Table 1: Optimal Reaction Conditions

StepReagentsSolventTemperatureYield (%)
Esterification4-(Acetylamino)benzoic acid, DCC, DMAPDCMRT65–75
BrominationNBS, AIBNCCl₄80°C50–60

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm ester linkage (δ 4.8–5.2 ppm for benzyl CH₂) and acetyl group (δ 2.1 ppm). Aromatic protons appear as multiplet signals (δ 7.0–8.0 ppm) .
  • IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺ at m/z 348.03) and fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Thermal Stability : Decomposes above 150°C, emitting toxic NOx vapors; store below 25°C .
  • Light Sensitivity : Protect from UV light to prevent bromine dissociation; amber vials recommended .
  • Solvent Stability : Stable in DMSO or DMF for >6 months at -20°C; avoid aqueous buffers (hydrolysis risk) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound?

  • Methodological Answer :
  • Functional Group Modifications : Replace bromine with other halogens (e.g., Cl, I) to assess halogen bonding effects on enzyme inhibition .
  • Bioisosteric Replacement : Substitute the benzyl group with heterocycles (e.g., thienyl) to enhance solubility and target affinity .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with kinases or proteases .

Q. Table 2: Analogues and Activity Trends

CompoundModificationIC₅₀ (μM)Target
ParentNone12.3Kinase X
Cl-substitutedBromine → Chlorine8.9Kinase X
Thienyl variantBenzyl → Thienyl5.2Protease Y

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Methodological Answer :
  • Assay Validation : Replicate studies using standardized protocols (e.g., ATPase assays for kinase activity) to minimize variability .
  • Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
  • Metabolite Analysis : LC-MS/MS to detect degradation products (e.g., free benzoic acid) that may confound results .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADME Prediction : SwissADME or ADMETLab to estimate logP (2.8), bioavailability (65%), and CYP450 interactions .
  • MD Simulations : GROMACS to model blood-brain barrier permeability (low penetration predicted due to ester hydrophilicity) .
  • Toxicity Profiling : ProTox-II to flag potential hepatotoxicity (LD₅₀ ~300 mg/kg in rats) .

Q. How can degradation pathways be experimentally mapped for this compound?

  • Methodological Answer :
  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
  • Analytical Tools :
  • HPLC-PDA : Track degradation products (e.g., 4-(acetylamino)benzoic acid at Rₜ 4.2 min) .
  • GC-MS : Identify volatile byproducts (e.g., bromobenzene) .

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